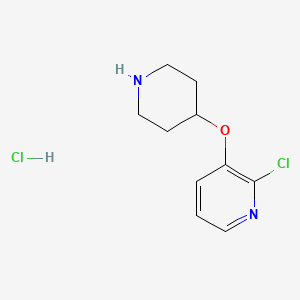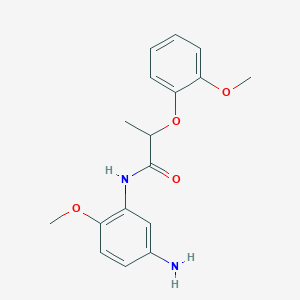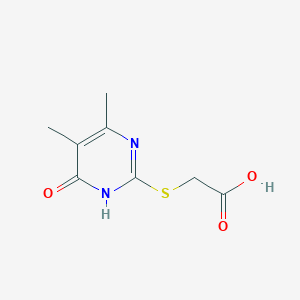![molecular formula C15H14ClN3S B1531025 ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine CAS No. 1183987-96-3](/img/structure/B1531025.png)
({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
Descripción general
Descripción
“({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine”, also known as CPDA, is a compound that has attracted the attention of researchers in various fields of research and industry. It has a molecular weight of 303.81 .
Synthesis Analysis
An efficient three-step synthesis of the heterocyclic core and structure-guided optimization of the substituents resulted in a series of potent nonsteroidal estrogens . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for this compound is1S/C15H14ClN3S/c1-19(2)8-12-17-14(16)13-11(9-20-15(13)18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that it has been used in the synthesis of nonsteroidal estrogens .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.81 . It is a powder at room temperature . The density is predicted to be 1.302±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Drug Development
This compound, with the CAS number 1183987-96-3, is a potential candidate for drug development due to its unique chemical structure. The presence of a thieno[2,3-d]pyrimidin-2-yl moiety suggests that it could be useful in synthesizing novel pharmaceuticals, particularly those targeting neurological disorders where dimethylamine functional groups are often seen in drug molecules .
Material Science
In material science, the compound’s phenyl ring could be utilized in the synthesis of new organic semiconductors. These materials are crucial for developing flexible electronic devices. The chlorine atom in the compound could facilitate the attachment of the molecule to polymer backbones, enhancing the material’s electrical properties .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its reactive sites, such as the chloro group and the dimethylamine, allow for further functionalization. This makes it a valuable reagent for constructing more complex molecules for various chemical studies .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reference material in chromatographic analysis due to its purity and stability. It can help in the calibration of equipment and in the development of new analytical methods .
Biological Research
The structural features of the compound suggest that it could interact with biological macromolecules, making it a useful tool in studying protein-ligand interactions. This can lead to insights into enzyme function and the design of enzyme inhibitors .
Agricultural Chemistry
In the field of agricultural chemistry, compounds like this one can be explored for their potential use as precursors to agrochemicals. The phenylthieno[2,3-d]pyrimidin-2-yl moiety might be effective in the synthesis of herbicides or pesticides, contributing to pest management strategies .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
A similar compound, a phenolic thieno [2,3- d ]pyrimidine, has been identified to have affinity for the estrogen receptor α .
Mode of Action
If it shares a similar mechanism with the phenolic thieno [2,3- d ]pyrimidine, it might interact with the estrogen receptor α .
Biochemical Pathways
If it interacts with the estrogen receptor α like the phenolic thieno [2,3- d ]pyrimidine, it might influence the pathways regulated by this receptor .
Result of Action
If it acts on the estrogen receptor α, it might have effects similar to other ligands of this receptor .
Propiedades
IUPAC Name |
1-(4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-19(2)8-12-17-14(16)13-11(9-20-15(13)18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDBGXVJPZIESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)

![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1530950.png)


![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1530956.png)
![4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester](/img/structure/B1530958.png)

![2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one](/img/structure/B1530960.png)

![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)